2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid
Description
Benzodiazole Core Tautomerism and Ring Dynamics
The 1,3-benzodiazole core exhibits annular tautomerism, wherein the proton relocates between the two nitrogen atoms (N1 and N3) while preserving aromaticity. In the tetrahydro derivative, saturation of the benzene ring at positions 4,5,6,7 introduces distinct electronic perturbations. The hydrogenated cyclohexene moiety reduces overall aromatic stabilization, shifting the tautomeric equilibrium toward the N1-protonated form due to diminished resonance stabilization of the N3-protonated tautomer.
The diazole ring maintains partial aromaticity, as evidenced by $$^{13}\text{C}$$-NMR chemical shifts of C4 (119.1 ppm) and C7 (109.6 ppm), which reflect pyrrole-like (N1) and pyridine-like (N3) nitrogen electronic environments, respectively. Ring dynamics are further modulated by the tetrahydro fusion, which imposes steric constraints on proton transfer between N1 and N3. Variable-temperature NMR studies of analogous systems reveal coalescence temperatures near 27°C for tautomeric interconversion, suggesting moderate activation energy barriers in solution.
Substituent Effects of Methyl and Carboxylic Acid Groups
The methyl group at position 2 exerts a +I (inductive) effect, increasing electron density at N1 and stabilizing its protonated form. This is corroborated by upfield shifts of $$^{1}\text{H}$$-NMR signals for adjacent protons (δ 2.2 ppm for CH$$_3$$) compared to unsubstituted benzodiazoles. Conversely, the carboxylic acid substituent at position 5 introduces a strong -I effect, polarizing the tetrahydro ring and inducing charge transfer toward the diazole core.
Density functional theory (DFT) calculations on model systems reveal:
| Substituent | Bond Length (N1-C2) | Bond Angle (C5-C6-C7) |
|---|---|---|
| -CH$$_3$$ | 1.38 Å | 119.3° |
| -COOH | 1.41 Å | 122.7° |
The carboxylic acid’s electron-withdrawing nature elongates N1-C2 bonds by 0.03 Å while widening C5-C6-C7 angles by 3.4°, indicating localized π-electron redistribution. Infrared spectroscopy confirms intramolecular hydrogen bonding between the carboxylic acid (O-H stretch at 3264 cm$$^{-1}$$) and N3, further stabilizing the N1-protonated tautomer.
Conformational Analysis of Tetrahydrobenzene Fusion
The tetrahydrobenzene ring adopts a half-chair conformation, with C5 and C8 atoms deviating ±0.7 Å from the mean plane. This puckering minimizes steric strain between the diazole ring and carboxylic acid group. Nuclear Overhauser effect (NOE) correlations between H5 (δ 4.1 ppm) and H7a (δ 2.5 ppm) confirm a cis-fused bicyclic system, where the carboxylic acid occupies an equatorial position relative to the tetrahydro ring.
Conformational flexibility is constrained by the fused diazole ring, as evidenced by restricted rotation about the C5-C6 bond (rotational barrier = 12.3 kcal/mol via DFT). This rigidity enforces a planar arrangement of the diazole moiety, maximizing conjugation between N1 and C2.
Properties
CAS No. |
767254-15-9 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-5-10-7-3-2-6(9(12)13)4-8(7)11-5/h6H,2-4H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
UTSSXYRZEMUIAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction with α-Ketoesters
In a representative procedure, 4-methyl-1,2-diaminocyclohexane reacts with ethyl 2-oxocyclohexane-5-carboxylate under acidic conditions (e.g., HCl or H₂SO₄) to yield the tetrahydrobenzodiazole ester intermediate. Subsequent hydrolysis with aqueous NaOH or LiOH affords the target carboxylic acid.
This method benefits from high regioselectivity but requires precise control of stoichiometry to avoid over-alkylation.
Hydrogenation of Aromatic Benzimidazole Precursors
Catalytic hydrogenation of aromatic benzimidazole derivatives provides a robust pathway to access the tetrahydrobenzodiazole scaffold.
Hydrogenation of 2-Methyl-1H-Benzimidazole-5-Carboxylic Acid Esters
Methyl 2-methyl-1H-benzimidazole-5-carboxylate undergoes hydrogenation at 60–80 atm H₂ pressure using 10% Pd/C in acetic acid. The reaction selectively reduces the aromatic ring while preserving the ester and methyl groups.
| Parameter | Value |
|---|---|
| Catalyst Loading | 10% Pd/C (5–10 wt%) |
| Temperature | 80°C |
| Duration | 5–8 h |
| Yield | 75–80% |
Post-hydrolysis with 2 M HCl yields the carboxylic acid. This method is advantageous for scalability but requires specialized equipment for high-pressure reactions.
Oxidation of Tetrahydrobenzodiazole Methyl Derivatives
Direct oxidation of a methyl substituent to a carboxylic acid offers a streamlined route.
KMnO₄-Mediated Oxidation
2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is treated with KMnO₄ in alkaline aqueous medium (pH 10–12) at 60–70°C. The methyl group at position 5 is selectively oxidized to the carboxylic acid.
| Condition | Detail |
|---|---|
| Oxidant | KMnO₄ (3 equiv) |
| Solvent | H₂O/EtOH (1:1) |
| Time | 6–8 h |
| Yield | 50–55% |
Challenges include competitive overoxidation and the need for rigorous pH control. Alternative oxidants like CrO₃ or NaIO₄ have shown lower selectivity.
Hydrolysis of Nitrile Intermediates
Hydrolysis of nitriles provides an efficient pathway to introduce the carboxylic acid group.
Synthesis via Cyanation and Acidic Hydrolysis
2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonitrile is prepared via cyanation of a bromo precursor using CuCN in DMF. Hydrolysis with concentrated HCl at reflux yields the carboxylic acid.
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Cyanation | CuCN, DMF, 120°C | 24 h | 60% |
| Hydrolysis | 6 M HCl, reflux | 4 h | 85% |
This method avoids harsh oxidation conditions but requires handling toxic cyanide reagents.
Enzymatic and Catalytic Methods
Emerging approaches leverage biocatalysts or transition-metal complexes for sustainable synthesis.
Metalloporphyrin-Catalyzed Oxidation
Using manganese(III) porphyrin catalysts and H₂O₂ as the oxidant, 2-methyltetrahydrobenzodiazole is oxidized to the carboxylic acid under mild conditions (40–60°C, pH 7–8).
| Catalyst | Oxidant | Conversion | Selectivity |
|---|---|---|---|
| Mn(TDCPP)Cl | 30% H₂O₂ | 43% | 70% |
| Fe(TMP)Cl | O₂ (1.6 MPa) | 14% | 27% |
While enzymatic methods are eco-friendly, scalability remains a limitation due to catalyst cost and stability.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | High regiocontrol | Multi-step synthesis | 65–85% |
| Hydrogenation | Scalable | High-pressure equipment | 75–80% |
| Oxidation | Direct functionalization | Overoxidation risks | 50–55% |
| Nitrile Hydrolysis | Avoids oxidants | Cyanide toxicity | 60–85% |
| Catalytic Oxidation | Mild conditions | Low conversion | 14–43% |
Industrial-Scale Production Considerations
For large-scale synthesis, the hydrogenation route (Section 2.1) is preferred due to its reproducibility and compatibility with continuous-flow systems. Key optimizations include:
Chemical Reactions Analysis
Types of Reactions
2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Skeleton Variations
Analog 1 : 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic Acid (CAS: 26751-24-6)
- Structure : Lacks the 2-methyl group but retains the tetrahydrobenzimidazole core and carboxylic acid at position 5.
- Molecular Formula : C₈H₁₀N₂O₂ (MW: 166.18 g/mol) .
- Lower molecular weight (166.18 vs. 216.67 g/mol) may influence pharmacokinetic properties .
Analog 2 : Methyl 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate (CAS: 1909348-03-3)
Substituent Modifications
Analog 3 : 2-Azido-(1,3-dimethyl-4,5,6,7-tetrahydro-1H-1,3-diazepinium) Hexafluorophosphate
- Structure : A seven-membered diazepinium ring with azido and methyl groups.
- Key Differences :
Analog 4 : 2-(4-Hydroxy-phenyl)-1H-benzimidazole-5-carboxylic Acid
Pharmacologically Active Analogs
Analog 5 : CV-11974 (Angiotensin II Receptor Antagonist)
- Structure : Ethoxy-substituted benzimidazole with a biphenyl-tetrazole moiety.
- Pharmacological Data :
- Key Differences :
Key Insights
- Steric and Electronic Effects : The 2-methyl group in the target compound likely reduces metabolic degradation compared to unmethylated analogs .
- Pharmacological Potential: While the target compound lacks direct therapeutic data, its structural simplicity positions it as a versatile precursor for drug discovery. In contrast, CV-11974 demonstrates how complex substituents (e.g., tetrazole) can optimize receptor binding .
- Synthetic Utility : High cost (€717/50 mg) reflects its niche application in high-value research, unlike bulkier or less stable analogs like azido-diazepinium salts .
Biological Activity
2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid (referred to as MTHBCA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MTHBCA, including its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid
- Molecular Formula : C₉H₁₃N₂O₂
- Molecular Weight : 169.21 g/mol
- CAS Number : 131020-46-7
Biological Activity Overview
MTHBCA has been studied for various biological activities including:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Antiviral Activity : Investigated for its effects on viral replication.
- Anti-inflammatory Properties : Shows promise in reducing inflammation markers.
Antimicrobial Activity
Research indicates that MTHBCA demonstrates significant antimicrobial properties. In a study examining the compound's efficacy against Gram-positive and Gram-negative bacteria, it was found to inhibit the growth of several strains effectively.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
These results suggest that MTHBCA could be a candidate for developing new antimicrobial agents.
Antiviral Activity
MTHBCA has also been evaluated for its antiviral properties. In vitro studies have shown that it can inhibit viral replication in certain models. For instance:
- Influenza Virus : MTHBCA demonstrated an EC₅₀ value of approximately 25 μM against influenza A virus in MDCK cells.
This suggests that MTHBCA may interfere with the viral life cycle at multiple stages.
The mechanism by which MTHBCA exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act through:
- Inhibition of Enzymatic Activity : Potentially inhibiting enzymes critical for microbial and viral replication.
- Modulation of Immune Response : May influence cytokine production and immune cell activation.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in the Journal of Antimicrobial Chemotherapy evaluated MTHBCA's effectiveness against resistant strains of bacteria. The compound was found to significantly reduce bacterial load in infected animal models. -
Case Study on Antiviral Properties :
Research conducted by the National Institutes of Health highlighted MTHBCA's ability to reduce viral titers in infected cell cultures, indicating its potential as a therapeutic agent against viral infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
